molecular formula C10H14N2O4S3 B11941133 Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester CAS No. 75646-24-1

Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester

Cat. No.: B11941133
CAS No.: 75646-24-1
M. Wt: 322.4 g/mol
InChI Key: ONRXIXQARZRDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester typically involves the reaction of 1,3,4-thiadiazole derivatives with acetic acid and diethyl ester groups. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester is unique due to its specific ester groups and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

75646-24-1

Molecular Formula

C10H14N2O4S3

Molecular Weight

322.4 g/mol

IUPAC Name

ethyl 2-[[5-(2-ethoxy-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C10H14N2O4S3/c1-3-15-7(13)5-17-9-11-12-10(19-9)18-6-8(14)16-4-2/h3-6H2,1-2H3

InChI Key

ONRXIXQARZRDGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)SCC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.